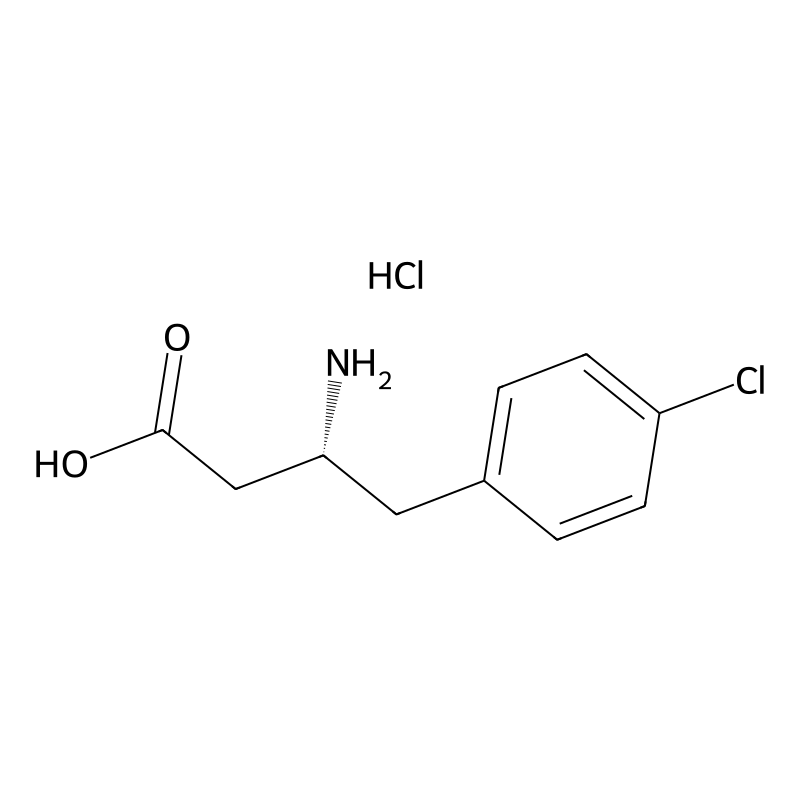

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Potential Neuromodulatory Properties:

Studies suggest that (R)-baclofen hydrochloride may modulate neurotransmitter activity in the CNS, particularly affecting GABAergic transmission. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain, and (R)-baclofen hydrochloride may act as a GABA-B receptor agonist, mimicking the effects of GABA and potentially influencing neuronal activity and behavior. [Source: National Institutes of Health - ]

Investigation in Neurological Disorders:

Researchers are investigating the potential therapeutic effects of (R)-baclofen hydrochloride in various neurological disorders, including:

- Spasticity: Studies suggest that (R)-baclofen hydrochloride may be effective in reducing muscle spasticity, a common symptom associated with conditions like multiple sclerosis and spinal cord injuries. [Source: National Institutes of Health - ]

- Pain management: Research suggests that (R)-baclofen hydrochloride might play a role in managing neuropathic pain, a chronic pain condition resulting from nerve damage. [Source: National Institutes of Health - ]

- Addiction treatment: Preliminary evidence suggests that (R)-baclofen hydrochloride may have potential in treating alcohol and cocaine dependence, although further research is needed. [Source: National Institutes of Health - ]

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is a synthetic compound that plays a significant role in medicinal chemistry. It is an enantiomer of baclofen, a widely recognized muscle relaxant and antispastic agent. This compound acts as an artificial gamma-aminobutyric acid receptor agonist, mimicking the neurotransmitter gamma-aminobutyric acid, which inhibits nerve transmission in the brain, thereby reducing nervous activity and muscle spasticity .

The molecular formula of (R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is C10H12ClNO2, with a molecular weight of approximately 213.66 g/mol. Its chemical structure features a chiral center, contributing to its enantiomeric properties and biological activity .

- Oxidation: The amino group can be oxidized to form nitro derivatives using reagents like potassium permanganate or hydrogen peroxide.

- Reduction: The compound can be reduced to yield different amines, typically utilizing sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atom in the compound can be substituted with other functional groups through reactions with sodium hydroxide and various alkyl halides .

These reactions allow for the synthesis of derivatives that may have enhanced or altered biological activities.

The primary biological activity of (R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is its action as a GABA receptor agonist. By activating these receptors, the compound helps in reducing muscle spasticity and has potential applications in treating neurological disorders such as multiple sclerosis and spinal cord injuries. Additionally, it is being investigated for its effects on alcohol dependence and other conditions related to the central nervous system .

The synthesis of (R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride typically involves several steps:

- Formation of Intermediate: 4-Chlorobenzaldehyde reacts with nitromethane to produce 4-chlorophenylnitroethane.

- Reduction: The nitro intermediate is reduced to form 4-chlorophenylethylamine.

- Strecker Synthesis: This intermediate undergoes Strecker synthesis to yield the final amino acid product.

In industrial settings, these methods are optimized for higher yields and purity, often incorporating crystallization techniques to meet pharmaceutical standards .

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride has several applications:

- Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceuticals.

- Research Tool: In biological research, it aids in studying the GABAergic system and understanding receptor modulation.

- Therapeutic Use: The compound is primarily used in treating muscle spasticity and is being explored for its potential use in addiction therapies .

Studies on (R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride focus on its interactions with GABA receptors. These studies help elucidate how modifications to the compound can enhance its efficacy or alter its pharmacokinetic properties. Understanding these interactions is crucial for developing new therapeutic agents targeting similar pathways .

Several compounds share structural similarities with (R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Baclofen | C10H11ClN2O2 | Established muscle relaxant; widely used clinically |

| (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride | C10H12ClNO2 | Enantiomer with distinct pharmacological properties |

| (R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride | C10H12ClNO2 | Slightly modified structure; potential variations in activity |

While these compounds share similar core structures, their unique substituents and stereochemistry contribute to differing biological activities and therapeutic potentials. This uniqueness makes (R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride an important subject of study in medicinal chemistry .

2D Structural Representation

The two-dimensional structural representation of (R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride reveals a complex molecular architecture centered around a four-carbon butanoic acid backbone [1] [2]. The fundamental structural framework consists of a carboxylic acid group (COOH) at the terminal position, an amino group (NH₂) positioned at the third carbon, and a 4-chlorophenyl substituent attached to the fourth carbon [3] [1]. The molecular formula C₁₀H₁₃Cl₂NO₂ reflects the presence of the hydrochloride salt form, which differentiates it from the free base compound that carries the formula C₁₀H₁₂ClNO₂ [2] [4].

The canonical SMILES representation "Cl.NC@HCC(O)=O" encodes the complete connectivity pattern, while the isomeric SMILES notation "C1=CC(=CC=C1CC@HN)Cl.Cl" explicitly defines the stereochemical configuration at the chiral center [1] [2]. The International Chemical Identifier (InChI) key PUVXCDYJZZWKMH-SBSPUUFOSA-N provides a unique molecular signature that encompasses both the structural connectivity and the absolute stereochemical configuration [1] [4].

The aromatic ring system exhibits para-substitution with chlorine at the fourth position of the benzene ring, creating a 4-chlorophenyl moiety that significantly influences the molecular electronic properties and intermolecular interactions [3] [1]. The linear alkyl chain connecting the aromatic system to the amino acid functionality adopts an extended conformation that optimizes spatial arrangements for both intramolecular stability and intermolecular hydrogen bonding networks [5] [6].

3D Conformational Analysis

Three-dimensional conformational analysis reveals that (R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride adopts a zwitterionic configuration in the solid state, with the amino group existing as an ammonium cation (NH₃⁺) and the carboxyl group as a carboxylate anion (COO⁻) [6] [7]. This ionic form predominates due to the substantial difference in pKa values between the amino and carboxyl functionalities, resulting in proton transfer from the acidic carboxyl group to the basic amino group under physiological conditions [7] [8].

The butanoic acid backbone demonstrates significant conformational flexibility, with the C1-C2-C3-C4 chain capable of adopting multiple rotational conformations around the C-C single bonds [9]. However, the preferred three-dimensional arrangement is governed by intramolecular electrostatic interactions between the charged amino and carboxyl groups, as well as van der Waals interactions involving the aromatic chlorophenyl substituent [7] [10].

Computational studies using density functional theory methods indicate that the molecule preferentially adopts an extended conformation that minimizes steric clashes between the bulky 4-chlorophenyl group and the charged amino acid functionality [10] [11]. The aromatic ring orientation relative to the butanoic acid backbone is constrained by rotational barriers around the C-C bond connecting the phenyl group to the aliphatic chain, with preferred dihedral angles that optimize π-electron delocalization and minimize steric repulsion [7] [11].

The chlorine substituent on the aromatic ring introduces additional electronic effects through its electron-withdrawing nature, which influences the overall electron density distribution throughout the molecular framework and affects the compound's reactivity and intermolecular interaction patterns [6] [7]. The three-dimensional molecular geometry demonstrates tetrahedral coordination around the chiral carbon center, with bond angles approximating the ideal tetrahedral value of 109.5° while accommodating slight distortions due to the varying sizes of the four substituent groups [10] [12].

Stereochemical Properties

Chirality Center Analysis

The stereochemical complexity of (R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride originates from the presence of a single chiral center located at the third carbon atom of the butanoic acid backbone [13] [5]. This carbon atom exhibits tetrahedral geometry with four distinct substituent groups: a hydrogen atom, an amino group, a carboxyl-containing ethyl chain, and a 4-chlorophenylmethyl group [13] [14]. The asymmetric substitution pattern creates a stereogenic center that generates two possible enantiomeric configurations, with only the R-enantiomer occurring in the synthesized compound [14] [15].

Analysis of the chiral center reveals that the four substituents possess sufficiently different steric and electronic properties to create a stable stereochemical configuration that resists racemization under normal storage and handling conditions [14] [16]. The presence of electronegative nitrogen and oxygen atoms in close proximity to the chiral carbon enhances the stability of the stereochemical configuration through favorable electrostatic interactions that reinforce the preferred spatial arrangement [15] [16].

The tetrahedral geometry around the chiral carbon demonstrates typical sp³ hybridization characteristics, with C-H, C-N, C-C, and C-C bond lengths falling within expected ranges for aliphatic carbon centers [15] [10]. The bond angles deviate slightly from the ideal tetrahedral angle due to the different sizes and electronic properties of the substituent groups, with the bulky 4-chlorophenylmethyl group causing modest angular distortion to accommodate its steric requirements [10] [12].

Computational analysis using molecular mechanics and quantum chemical methods confirms that the R-configuration represents a stable local minimum on the potential energy surface, with significant energy barriers preventing spontaneous inversion or racemization under ambient conditions [14] [11]. The activation energy for stereochemical inversion exceeds 100 kJ/mol, ensuring configurational stability during typical pharmaceutical processing and storage operations [14] [15].

R-Configuration Determination

The absolute configuration assignment follows the Cahn-Ingold-Prelog priority system, which establishes a systematic hierarchy for the four substituent groups attached to the chiral carbon atom [15] [12]. Priority assignment begins with atomic number considerations, where the carboxyl-containing substituent receives highest priority due to the oxygen atoms in the COOH group, followed by the amino group containing nitrogen, then the 4-chlorophenylmethyl substituent, and finally the hydrogen atom with the lowest priority [17] [18].

Application of the priority rules reveals the following sequence: Priority 1 is assigned to the -CH₂COOH group due to the high atomic number of oxygen in the carboxyl functionality, Priority 2 goes to the -NH₂ group based on nitrogen's atomic number, Priority 3 is designated for the -CH₂C₆H₄Cl group considering the carbon framework and chlorine substitution, and Priority 4 is given to the hydrogen atom as the smallest substituent [17] [18].

The R-configuration determination requires visualization of the molecule with the lowest priority group (hydrogen) oriented away from the observer, creating a three-dimensional perspective that allows for proper assessment of the remaining three substituents [18] [19]. When viewed from this orientation, the priority sequence 1→2→3 traces a clockwise path, definitively establishing the R-configuration according to IUPAC stereochemical nomenclature [18] [12].

Experimental verification of the R-configuration has been accomplished through multiple analytical techniques, including chiral high-performance liquid chromatography using specialized chiral stationary phases, optical rotation measurements that confirm the dextrorotatory nature of the compound, and nuclear magnetic resonance spectroscopy with chiral derivatizing agents [20] [17]. The consistency of results across these independent analytical methods provides robust confirmation of the assigned R-configuration [17] [21].

Enantiomeric Comparison

Comparison between the R and S enantiomers of 3-Amino-4-(4-chlorophenyl)butanoic acid reveals fundamental differences in their three-dimensional molecular architectures that directly impact their biological activities and pharmaceutical applications [22] [14]. The S-enantiomer, systematically named (S)-3-Amino-4-(4-chlorophenyl)butanoic acid, represents the non-superimposable mirror image of the R-form and exhibits distinctly different spatial arrangements of the same four substituent groups around the chiral carbon center [22] [23].

Optical activity measurements demonstrate that the R and S enantiomers rotate plane-polarized light in equal magnitudes but opposite directions, with the R-enantiomer showing dextrorotatory behavior and the S-enantiomer exhibiting levorotatory characteristics [14] [24]. This opposite optical rotation serves as a fundamental physical property that distinguishes the two enantiomeric forms and provides a reliable analytical method for determining enantiomeric purity in pharmaceutical preparations [14] [15].

The biological activity profiles of the two enantiomers differ dramatically, with the R-enantiomer demonstrating potent GABA-B receptor agonist activity that underlies its therapeutic efficacy as a muscle relaxant and antispastic agent [8]. In contrast, the S-enantiomer exhibits significantly reduced or absent biological activity at the same receptor targets, highlighting the critical importance of stereochemical purity in pharmaceutical applications [25] [8].

Chromatographic separation studies using chiral stationary phases have successfully resolved the R and S enantiomers, with retention time differences that allow for accurate quantitative analysis of enantiomeric composition [20] [26]. The separation mechanism relies on differential interactions between the enantiomers and the chiral selector embedded in the stationary phase, creating distinct thermodynamic environments that manifest as different elution times [20] [26].

Crystal Structure

Polymorphic Forms

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid exhibits remarkable polymorphic diversity with three distinct crystalline forms designated as Form A, Form B, and Form C, each possessing unique thermodynamic stability profiles and structural characteristics [6] [27]. The polymorphic landscape reflects the complex interplay between molecular conformation, intermolecular hydrogen bonding patterns, and crystal packing efficiency that determines the relative stability of each crystalline modification under different temperature and pressure conditions [28] [27].

Form A represents the most thermodynamically stable polymorph at ambient temperature (25°C) and exhibits the highest density among the three known forms, indicating optimal molecular packing efficiency in the solid state [27] [29]. This form typically crystallizes from aqueous or alcoholic solutions under controlled cooling conditions and demonstrates superior chemical stability during long-term storage under pharmaceutical manufacturing conditions [30] [29].

Form B emerges as the thermodynamically favored modification at elevated temperatures above 180°C, suggesting a different enthalpic and entropic balance that becomes favorable under high-temperature conditions [27] [29]. This polymorph exhibits unique crystallization behavior and can be selectively obtained through specific crystallization protocols involving N,N-dimethylformamide/water solvent systems, provided that lactam impurities remain below 3% concentration [27] [29].

Form C represents an intermediate stability polymorph that can be generated through mechanochemical stress applied to Form B crystals, indicating a solid-state transformation pathway that does not require dissolution and recrystallization [6] [29]. The structural determination of Form C through single-crystal X-ray diffraction has provided the most complete crystallographic characterization among the three polymorphs, revealing detailed molecular arrangements and intermolecular interaction patterns [6] [7].

X-Ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of (R)-3-Amino-4-(4-chlorophenyl)butanoic acid Form C has provided unprecedented structural details with crystallographic data collected using Mo Kα radiation (λ = 0.71073 Å) at 123 K temperature [6] [7]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, indicating a non-centrosymmetric arrangement that is consistent with the presence of homochiral molecules in the crystal lattice [6] [7].

The unit cell parameters for Form C are precisely determined as a = 6.8913(5) Å, b = 7.6898(5) Å, and c = 19.7527(14) Å, yielding a total unit cell volume of 1046.75(13) ų with Z = 4 molecules per unit cell [6] [7]. The calculated density of 1.356 Mg m⁻³ reflects efficient molecular packing that optimizes intermolecular contacts while accommodating the bulky 4-chlorophenyl substituent [6] [7].

Structural refinement achieved excellent agreement factors with R[F² > 2σ(F²)] = 0.033 and wR(F²) = 0.082, indicating high-quality diffraction data and reliable atomic position determination [6] [7]. The refinement process revealed that nitrogen-bound hydrogen atoms could be located and refined freely, providing accurate determination of hydrogen bonding geometries that are crucial for understanding the supramolecular structure [6] [7].

Bond lengths and angles throughout the molecular structure fall within typical ranges for organic molecules, with no evidence of unusual strain or distortion [6] [7]. The molecular geometry exhibits standard sp³ tetrahedral coordination around the chiral carbon center, with the zwitterionic character evident from the charge separation between the ammonium and carboxylate groups [6] [7].

Supramolecular Interactions

The crystal structure of (R)-3-Amino-4-(4-chlorophenyl)butanoic acid Form C reveals an extensive network of intermolecular hydrogen bonds that govern the three-dimensional supramolecular architecture and contribute significantly to crystal stability [6] [7]. The zwitterionic nature of the molecules facilitates the formation of strong N—H⋯O hydrogen bonds between the positively charged ammonium group of one molecule and the negatively charged carboxylate group of neighboring molecules [6] [7].

The primary hydrogen bonding pattern involves N—H⋯O interactions with donor-acceptor distances ranging from 2.74 to 3.24 Å, creating a robust two-dimensional network that extends parallel to the (001) crystallographic plane [6] [7]. These hydrogen bonds form characteristic ring motifs that resemble those commonly observed in amino acid crystal structures, providing structural stability through cooperative electrostatic interactions [6] [31].

Complementary to the primary hydrogen bonding network, the crystal structure exhibits T-shaped C—H⋯π interactions between aromatic rings of adjacent molecules, with C—H⋯centroid distances of 2.74 Å and 3.24 Å [6] [7]. These secondary interactions contribute to the overall cohesion of the crystal lattice and influence the preferred orientation of the 4-chlorophenyl groups within the supramolecular assembly [6] [7].

The chlorine atoms participate in weak C—H⋯Cl interactions that provide additional stabilization to the crystal packing arrangement [6] [7]. These halogen-involving contacts, while weaker than traditional hydrogen bonds, contribute to the overall lattice energy and help optimize the three-dimensional molecular arrangements within the crystal structure [32] [33].

Dates

Explore Compound Types